2'-Oxoquinine

Drug Metabolism CYP450 Phenotyping Quinine

2'-Oxoquinine (also known as 2'-Quininone, UNII-1307GQ08VK) is an organic heterocyclic compound belonging to the cinchona alkaloid class, with a molecular formula of C20H24N2O3 and a molecular weight of 340.4 g/mol. It is structurally derived from the core scaffold of quinine, a well-known antimalarial agent.

Molecular Formula C20H24N2O3
Molecular Weight 340.4 g/mol
CAS No. 36508-93-7
Cat. No. B12716963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Oxoquinine
CAS36508-93-7
Molecular FormulaC20H24N2O3
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CC(=O)N=C2C=C1)C(C3CC4CCN3CC4C=C)O
InChIInChI=1S/C20H24N2O3/c1-3-12-11-22-7-6-13(12)8-18(22)20(24)16-10-19(23)21-17-5-4-14(25-2)9-15(16)17/h3-5,9,12-13,18,20,24H,1,6-8,10-11H2,2H3/t12-,13-,18-,20+/m0/s1
InChIKeyCTPMRCUKNXMFRT-OCCRYCDCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Oxoquinine (CAS: 36508-93-7) Technical Specifications and Research Overview


2'-Oxoquinine (also known as 2'-Quininone, UNII-1307GQ08VK) is an organic heterocyclic compound belonging to the cinchona alkaloid class, with a molecular formula of C20H24N2O3 and a molecular weight of 340.4 g/mol [1]. It is structurally derived from the core scaffold of quinine, a well-known antimalarial agent. As a defined metabolite of quinine, its formation is specifically catalyzed by the CYP3A4 enzyme in vitro, distinguishing it from other quinine metabolites [2]. This specific metabolic origin positions it as a key analyte in studies focused on quinine metabolism and related toxicity, rather than as a primary therapeutic agent.

Why 2'-Oxoquinine Cannot Be Substituted by Other Quinine Analogs or Metabolites


Substitution of 2'-Oxoquinine with another cinchona alkaloid or quinine metabolite is scientifically invalid for analytical or metabolic studies. Its formation is not a generic oxidation event but is specifically and exclusively linked to CYP3A4 activity [1]. Other quinine metabolites, such as 3-hydroxyquinine and O-desmethylquinine, are produced by different CYP isoforms (3A4 and 2D6, respectively) [1]. Therefore, the presence and quantification of 2'-Oxoquinine serve as a specific and non-substitutable marker for CYP3A4-mediated metabolism of quinine, a feature not shared by its structural analogs.

Quantitative Evidence for the Differentiated Selection of 2'-Oxoquinine


Enzymatic Formation Specificity: CYP3A4 vs. CYP2D6 for Quinine Metabolites

2'-Oxoquinine formation is uniquely catalyzed by CYP3A4. In controlled in vitro incubations, 2'-oxoquininone was observed as a metabolite only after incubation of quinine with recombinant CYP3A4 enzyme [1]. In contrast, another primary metabolite, O-desmethylquinine, was observed after incubation with CYP2D6, not CYP3A4 [1]. This differential enzymatic origin provides a clear, quantifiable basis for selection.

Drug Metabolism CYP450 Phenotyping Quinine Biomarker

Physicochemical Property: XLogP3-AA of 1.0 Defines Chromatographic Behavior

The computed XLogP3-AA value for 2'-Oxoquinine is 1.0, which is a key physicochemical descriptor influencing its chromatographic retention time and biological partitioning [1]. This value, derived from the compound's specific 2'-oxo and 9-hydroxy substitution pattern on the cinchonan core, provides a different chromatographic profile compared to the parent drug quinine.

Analytical Chemistry Chromatography Lipophilicity Physicochemical Properties

Structural Distinction: Exact Mass 340.17869 Da for High-Resolution Mass Spectrometry

The exact mass of 2'-Oxoquinine is 340.17869 Da (computed), a value that is essential for its definitive identification using high-resolution mass spectrometry (HRMS) [1]. This exact mass distinguishes it from other quinine metabolites with the same nominal mass but different elemental compositions, such as 3-hydroxyquinine (also nominal mass 340 Da), which have different exact masses.

Mass Spectrometry Metabolomics Structural Elucidation Bioanalysis

Recommended Application Scenarios for 2'-Oxoquinine in Research and Industry


Analytical Reference Standard for Quinine Metabolite Profiling

2'-Oxoquinine serves as an essential analytical reference standard for the accurate quantification and identification of this specific CYP3A4-mediated metabolite in biological samples (e.g., plasma, urine, hepatocyte incubations). Its use ensures the quality control and validation of UPLC-MS or HPLC-UV methods, as demonstrated in the study of quinine's metabolic link to blackwater fever [1]. Its distinct XLogP and exact mass make it indispensable for method development and system suitability testing [2][3].

Probe Substrate for CYP3A4 Activity in Drug-Drug Interaction Studies

In vitro, the formation of 2'-oxoquinine from quinine is a specific and quantitative marker for CYP3A4 enzyme activity [1]. Therefore, a pure reference standard of 2'-oxoquinine is critical for creating calibration curves to measure its rate of formation. This allows researchers to assess the inhibitory or inductive effects of co-administered drugs on the CYP3A4 metabolic pathway, a key component of preclinical drug-drug interaction (DDI) assessments [1].

Biomarker Research in Quinine-Associated Hemolytic Toxicity

Research has linked CYP3A4-mediated quinine metabolism to the generation of reactive oxygen species and a hemolytic condition known as blackwater fever [1]. 2'-Oxoquinine is a primary metabolite on this pathway. Researchers investigating this mechanism require the pure compound to accurately quantify its formation and study its potential role in the toxicity cascade. Using 2'-Oxoquinine as a quantitative marker allows for a more precise investigation into the relationship between a specific metabolic pathway and adverse drug reactions [1].

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